Cas no 147402-53-7 (Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-)

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- structure
147402-53-7 structure
Product Name:Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
CAS No:147402-53-7
MF:C9H14N2O
MW:166.220262050629
CID:149442
PubChem ID:119380
Update Time:2025-04-19

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- Chemical and Physical Properties

Names and Identifiers

    • Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • 3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole
    • ABT 418
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- (9CI)
    • 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • 3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole
    • CHEMBL274525
    • 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
    • (S)-1-Methyl-2-(3-methyl-isoxazol-5-yl)-pyrrolidinium
    • Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-, (S)-
    • SDCCGSBI-0633691.P001
    • (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
    • 147402-53-7
    • A-81418
    • ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • (s)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole
    • NCGC00165725-02
    • NCGC00165725-04
    • Isoxazole, 3-methyl-5-((2S)-1-methyl-2-pyrrolidinyl)-
    • NCGC00165725-01
    • AKOS006273438
    • 3-METHYL-5-((2S)-1-METHYLPYRROLIDIN-2-YL)-1,2-OXAZOLE
    • 3-Methyl-5-(1methyl-2(S)-pyrrolidinyl)isoxazole
    • DTXSID10163711
    • B9I6MZL7BW
    • Abt-418
    • UNII-B9I6MZL7BW
    • starbld0007485
    • SCHEMBL194161
    • BDBM50035398
    • Q4650418
    • 3-Methyl-5-((S)-1-methyl-pyrrolidin-2-yl)-isoxazole
    • DB-287746
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • GLXC-02111
    • Inchi: 1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1
    • InChI Key: ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • SMILES: O1C(=CC(C)=N1)[C@@H]1CCCN1C

Computed Properties

  • Exact Mass: 166.11072
  • Monoisotopic Mass: 166.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.3A^2

Experimental Properties

  • Density: 1.063
  • Boiling Point: 249.2°Cat760mmHg
  • Flash Point: 104.5°C
  • Refractive Index: 1.505
  • PSA: 29.27
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd